molecular formula C26H24N2O5S B2990947 N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 923194-07-4

N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2990947
CAS No.: 923194-07-4
M. Wt: 476.55
InChI Key: TYQWXUJFWLJGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an anthraquinone-based sulfonamide derivative characterized by a central 9,10-dioxoanthracene core. The molecule features a sulfonamide group at position 2 of the anthraquinone ring, substituted with an N-methyl moiety and a butanamide chain linked to a benzyl group.

Purification typically involves recrystallization from dimethylformamide (DMF) or ethanol .

Properties

IUPAC Name

N-benzyl-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-28(15-7-12-24(29)27-17-18-8-3-2-4-9-18)34(32,33)19-13-14-22-23(16-19)26(31)21-11-6-5-10-20(21)25(22)30/h2-6,8-11,13-14,16H,7,12,15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWXUJFWLJGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps, starting with the preparation of the anthracene derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has diverse applications in scientific research. In chemistry , it serves as a building block for synthesizing more complex molecules. In biology , it is used as a probe to study biological systems and pathways. In medicine , it has potential therapeutic applications, particularly in the development of new drugs. In industry , it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Structural Confirmation : Characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, consistent with related compounds .
  • Thermal Stability : Expected melting point range: 200–275°C (inferred from structurally similar derivatives) .

Structural and Functional Analogues

The compound belongs to a broader class of anthraquinone sulfonamides, which vary in substituents on the sulfonamide group and the anthraquinone core. Key analogues include:

Compound ID/Name Substituents/R-Groups Melting Point (°C) Key Features Reference
N-Benzyl-4-(N-methyl-9,10-dioxoanthracene-2-sulfonamido)butanamide (Target) N-Benzyl, N-methyl, butanamide chain ~200–275* Flexible butanamide linker; enhanced lipophilicity from benzyl group
5h : 9,10-Dioxo-N-((4-sulfamoylphenethyl)carbamothioyl)-9,10-dihydroanthracene-2-carboxamide Sulfamoylphenethyl, thioureido linker 323.0–323.5 Rigid thioureido linker; high thermal stability
5j : 9,10-Dioxo-N-((4-(N-(pyrimidin-4-yl)sulfamoyl)phenyl)carbamothioyl)-9,10-dihydroanthracene-2-carboxamide Pyrimidinyl, sulfamoylphenyl 237.0–237.2 Heteroaromatic pyrimidine; potential for hydrogen bonding
10a : N-(9,10-Dihydro-9,10-dioxoanthracene-2-yl)aminoacetyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide Trifluoromethylpyrazolyl, aminoacetyl linker Not reported Celecoxib-derived moiety; possible COX-2 inhibition activity
4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide tert-Butylbenzamide Not reported Bulky tert-butyl group; increased steric hindrance
4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic acid Oxobutanoic acid Not reported Highly polar; potential for ionic interactions

*Inferred from analogues.

Key Comparative Insights

Structural Flexibility vs. Rigidity
  • The target compound’s butanamide chain introduces conformational flexibility, which may improve binding to dynamic biological targets compared to rigid analogues like 5h (thioureido linker) or 5j (pyrimidinyl group) .
Thermal and Solubility Properties
  • Melting Points : The target compound’s melting point is expected to be lower than 5h (323°C) due to reduced crystallinity from the flexible butanamide chain. This may enhance solubility in organic solvents .
  • Polarity: The sulfonamide and butanamide groups balance the lipophilic anthraquinone core, offering better aqueous solubility than purely aromatic derivatives (e.g., 4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide) .

Biological Activity

N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound, with an emphasis on its pharmacological implications.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Anthracene Derivative : The starting material is typically a substituted anthracene compound that undergoes sulfonamide formation.
  • Benzylation : The introduction of the benzyl group is achieved through a nucleophilic substitution reaction.
  • Amide Bond Formation : The final step involves the formation of an amide bond between the sulfonamide and butanamide moieties.

These reactions are often conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .
  • γ-Secretase Inhibition : Some derivatives containing sulfonamide groups exhibit inhibition against γ-secretase, which is implicated in Alzheimer's disease pathology due to its role in amyloid β-peptide production .

Case Studies

  • Anticancer Activity : A study demonstrated that related anthracene derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to their ability to intercalate into DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells .
  • Neuroprotective Effects : Research indicated that certain sulfonamide derivatives could potentially protect neuronal cells from oxidative stress by modulating signaling pathways involved in cell survival .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancerTopoisomerase II inhibition
Related Sulfonamide Derivativeγ-Secretase inhibitionAmyloid β-peptide reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.